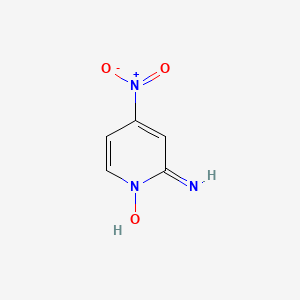

2-Imino-4-nitropyridin-1(2H)-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-hydroxy-4-nitropyridin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3,6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLZCSZQDBHOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N)C=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397949 | |

| Record name | 2-Imino-4-nitropyridin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52092-45-2 | |

| Record name | NSC112720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-4-nitropyridin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of 4-Nitropyridine (B72724) Derivatives

The formation of the 4-nitropyridine framework is a critical step. This can be achieved either by building the ring system with the nitro group already incorporated or by introducing the nitro group onto a pre-existing pyridine (B92270) ring.

De novo synthesis, or the construction of the heterocyclic ring from acyclic precursors, offers a direct route to specifically substituted pyridines.

Chichibabin Pyridine Synthesis : This is a classical method for synthesizing pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org While versatile, its application to produce highly functionalized nitropyridines directly can be limited by the harsh conditions and the availability of suitable nitrated precursors.

Ring Transformation (RTF) Reactions : More advanced strategies involve the transformation of one heterocyclic system into another. A notable approach is the three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone. This compound can react with a ketone in the presence of a nitrogen source like ammonium (B1175870) acetate to afford functionalized nitropyridines. nih.gov In these reactions, the dinitropyridone effectively serves as a synthetic equivalent for the unstable nitromalonaldehyde. nih.gov Another example is the conversion of 5-nitropyrimidines into nitropyridines by reacting them with α-phenylacetamidines, which proceeds through intermediate cyclo-adducts. acs.org

The introduction of a nitro group onto a pre-formed pyridine ring is a more common and often more practical approach. Direct electrophilic nitration of pyridine is generally inefficient because the ring nitrogen is protonated under the strongly acidic conditions, forming a highly deactivated pyridinium cation. researchgate.net

The most effective strategy circumvents this issue by first converting the pyridine to its corresponding N-oxide. The N-oxide group activates the pyridine ring, directing electrophilic substitution to the C4 and C2 positions. bhu.ac.in

N-Oxidation : The pyridine ring is first oxidized to pyridine N-oxide (details in section 2.2.1).

Nitration of Pyridine N-Oxide : The resulting pyridine N-oxide undergoes nitration, typically with a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), to yield 4-nitropyridine N-oxide. researchgate.net This reaction is a key step in accessing 4-substituted pyridines. researchgate.netguidechem.com

Deoxygenation (Optional) : If the target is a 4-nitropyridine rather than its N-oxide, the 4-nitropyridine N-oxide can be deoxygenated using reagents like phosphorus trichloride (PCl₃). researchgate.net

| Precursor | Reagents | Conditions | Product | Yield | Reference(s) |

| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 90 °C, 14 h | 4-Nitropyridine N-oxide | >90% | guidechem.com |

| Pyridine N-oxide | KNO₃ / H₂SO₄ | Heat, 7 h | 4-Nitropyridine N-oxide | 82% | guidechem.com |

Synthetic Routes to N-Hydroxypyridine Structures

The N-hydroxy moiety is a defining feature of the target molecule. This functionality is typically introduced by the oxidation of the pyridine nitrogen, leading to an N-oxide, which can then be converted to the N-hydroxypyridinol or its more stable N-hydroxypyridone tautomer.

The conversion of pyridines to pyridine N-oxides is a well-established and fundamental transformation in heterocyclic chemistry. A variety of oxidizing agents can be employed for this purpose. arkat-usa.orgorganic-chemistry.org

| Oxidizing Agent | Typical Conditions | Comments | Reference(s) |

| Hydrogen Peroxide / Acetic Acid | H₂O₂ (30%), Glacial AcOH | Common, facile method but can require long reaction times. | arkat-usa.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | CH₂Cl₂, Room Temp | Mild conditions, generally provides high yields. | arkat-usa.org |

| Urea-Hydrogen Peroxide (UHP) | Solid state or solvent | Stable, inexpensive, and easy-to-handle solid oxidant. | organic-chemistry.org |

| Sodium Perborate | Acetic Acid | Effective reagent for N-oxidation. | organic-chemistry.org |

| Catalytic Systems (e.g., MTO) | H₂O₂, catalytic Methyltrioxorhenium (MTO) | High yields for 3- and 4-substituted pyridines. | arkat-usa.org |

The term "N-hydroxypyridinol" often refers to the N-hydroxy-pyridone tautomer, which is generally more stable. For the target molecule, the desired structure is a 1-hydroxy-2-imino tautomer, which requires the formation of an N-hydroxy group and a substituent at the C2 position. A key precursor would be an N-hydroxy-2-pyridone.

Rearrangement of Pyridine N-oxides : A classic method involves the reaction of pyridine N-oxide with acetic anhydride (B1165640). This forms an N-acetoxy pyridinium intermediate, which is then attacked by acetate at the C2 position. Subsequent hydrolysis of the resulting 2-acetoxypyridine yields 2-hydroxypyridine, which exists predominantly as 2-pyridone. stackexchange.com While this route forms a C2-hydroxy group, it does not directly yield the N-hydroxy structure.

Direct Formation of N-Hydroxy-2-pyridones : More direct routes exist. The thermal rearrangement of 2-allyloxypyridine N-oxide can yield 3-allyl-N-hydroxy-2-pyridones through concerted nih.govthieme-connect.com and researchgate.netresearchgate.net sigmatropic rearrangements. arkat-usa.org A patented method describes the synthesis of N-hydroxy-2-pyridone via the debenzylation of 2-benzyloxy-pyridine-N-oxide, either through catalytic hydrogenation or acid hydrolysis. google.com

Formation of the 2-Imino Moiety

The final key structural element is the 2-imino group. The target molecule, 2-imino-4-nitropyridin-1(2H)-ol, is a tautomer of 2-amino-4-nitropyridin-1-ol (the N-hydroxy form of 2-amino-4-nitropyridine N-oxide). Therefore, synthetic strategies logically focus on the introduction of a 2-amino group onto the 4-nitropyridine N-oxide ring system.

Direct amination of pyridine at the C2 position can be achieved via the Chichibabin reaction, which uses sodium amide (NaNH₂). wikipedia.org However, this reaction is typically performed on the parent pyridine, not the N-oxide, and may not be compatible with a nitro group.

A more effective and regioselective strategy is the C2-amination of a pre-formed pyridine N-oxide. This reaction involves activating the N-oxide to make the C2 position more electrophilic, followed by nucleophilic attack by an amine.

Activation and Amination : Pyridine N-oxides can be activated by various reagents, such as tosyl chloride (TsCl), trifluoroacetic anhydride (TFAA), or phosphonium salts like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate). thieme-connect.comnih.govresearchgate.net The activated intermediate is then susceptible to nucleophilic attack at the C2 position by an amine. For the synthesis of a primary amino group, a protected amine or ammonia equivalent is used, often followed by a deprotection step. For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process using Ts₂O and t-butylamine, followed by in-situ deprotection with trifluoroacetic acid (TFA). researchgate.networdpress.com Another method uses activated isocyanides to react with pyridine N-oxides, which, after hydrolysis, yield 2-aminopyridines. nih.gov

A plausible synthetic route to the target compound would therefore involve:

Synthesis of 4-nitropyridine N-oxide as described in section 2.1.2.

C2-amination of 4-nitropyridine N-oxide using an appropriate activation/amination protocol to generate 2-amino-4-nitropyridine N-oxide.

The resulting product, 2-amino-4-nitropyridine N-oxide, exists in equilibrium with its tautomers: 2-amino-4-nitropyridin-1-ol and the target molecule, This compound .

This synthetic pathway leverages established and reliable reactions in pyridine chemistry to logically construct the complex, multi-functionalized target molecule.

Condensation Reactions with Carbonyl Precursors

Condensation reactions are fundamental in forming the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing heterocyclic structures like the pyridine ring. In the context of this compound, carbonyl precursors are vital building blocks.

One key strategy involves the Claisen condensation, a classic method for forming carbon-carbon bonds through the reaction of an enolizable ester with a carbonyl compound. asau.ru While not directly forming the pyridine ring itself in one step, derivatives of 1,3-diketones, which can be synthesized via Claisen condensation, are versatile precursors for building various heterocycles. asau.ru

Another relevant method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group. This reaction is a key step in cascade or multi-component reactions that can efficiently construct complex molecules in a single pot. organic-chemistry.org For instance, a three-component reaction can utilize an aldehyde, a β-ketonitrile, and a pyridinium ylide precursor to form heterocyclic systems, demonstrating the power of condensation-based approaches. organic-chemistry.org In the synthesis of substituted pyridines, β-dicarbonyl compounds serve as crucial intermediates for creating the ring structure.

The aldol condensation, particularly between aldehydes like furfural and ketones, can be directed by heterogeneous catalysts to produce specific α,β-unsaturated carbonyl compounds. mdpi.com These products can then be further elaborated into more complex cyclic structures. The choice of catalyst and reaction conditions is critical for controlling which isomers are formed. mdpi.com

Amidation and Imine Formation Reactions

The formation of the imine group is a defining feature of the target molecule. Imines are typically formed through the reversible condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). nih.govresearchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. researchgate.net To drive the reaction to completion, the water byproduct is often removed using a Dean-Stark apparatus or drying agents. nih.gov

Recent advances have demonstrated novel methods for amide bond formation through the rearrangement of highly reactive nitrile imines. nih.govstrath.ac.uk This approach can be applied to the synthesis of primary, secondary, and tertiary amides and showcases the versatility of imine-related chemistry in constructing key functional groups. nih.govstrath.ac.uk Such methods are valuable for their high functional group tolerance and ability to proceed under mild conditions. nih.gov

In the context of this compound, the imine can be formed from a corresponding 2-aminopyridine (B139424) precursor. The Chichibabin reaction is a well-known method for the direct amination of pyridine at the 2-position by reacting it with sodamide. abertay.ac.uk

Multi-Step Synthetic Sequences for this compound

Constructing a molecule like this compound requires a multi-step synthetic approach where each step is carefully planned to set the stage for the next transformation. fiveable.me Such sequences are essential for building complex molecules from simpler, readily available starting materials. fiveable.meresearchgate.net

A plausible synthetic route would likely begin with a pyridine derivative. Direct nitration of pyridine is often challenging and can lead to a mixture of products with low yields. A more effective strategy is the nitration of pyridine N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. researchgate.net The resulting 4-nitropyridine N-oxide is a key intermediate. The N-oxide can then be chemically modified or removed in a subsequent step to yield the final pyridin-1-ol structure.

The introduction of the imino group at the 2-position would follow. This could be achieved by first converting the 4-nitropyridine intermediate into a 2-amino-4-nitropyridine derivative, which can then be transformed into the target imine. The entire process represents a sequence of nitration, amination, and imine formation steps. fiveable.me

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in a multi-step synthesis. fiveable.me This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time.

For example, in the synthesis of related heterocyclic compounds like 2-iminothiazolidin-4-ones, a solvent-free protocol was screened to optimize the yield. nih.gov The study found that while reaction rates could be accelerated under certain conditions, the yield was not always improved, indicating a complex interplay between different factors.

Below is an interactive data table illustrating the optimization of a reaction, based on findings for a similar heterocyclic synthesis. nih.gov

| Entry | Solvent | Scavenger | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | None | 110 | 12 | 41 |

| 2 | Dioxane | None | 100 | 12 | 52 |

| 3 | None | None | 100 | 2 | 66 |

| 4 | None | Triethylamine | 100 | 2 | 58 |

| 5 | None | Pyridine | 100 | 2 | 55 |

This table demonstrates how changing from solution-phase to solvent-free conditions and removing acid scavengers can impact the product yield in a heterocyclic synthesis.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity refers to the control over which position on a molecule a reaction occurs. In the synthesis of this compound, achieving the correct 2,4-substitution pattern is a primary challenge.

The high regioselectivity of the nitration step is a key advantage of using pyridine N-oxide as a precursor. The N-oxide directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position due to electronic effects. researchgate.net Similarly, the introduction of a nucleophile, such as an amine or its precursor, is often directed to the 2- and 6-positions of the pyridine ring. This predictable selectivity is fundamental to the successful synthesis of the target compound. abertay.ac.ukresearchgate.net

Stereoselectivity, which controls the three-dimensional arrangement of atoms, is less of a concern for the planar aromatic ring of this specific molecule. However, in related syntheses of more complex, non-planar heterocyclic systems, controlling stereochemistry is vital. nih.govadelaide.edu.au For instance, in the synthesis of octahydro nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5-ones, specific stereoisomers (cis and trans) were formed, and their structures were confirmed using advanced analytical techniques. nih.gov The principles directing regioselectivity can be subtle, sometimes depending on factors like the pKa of amines or chelating effects of substituents. nih.gov

Advanced Synthetic Techniques (e.g., Flow Chemistry, Catalysis)

Modern synthetic chemistry increasingly employs advanced techniques to improve efficiency, safety, and scalability.

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream through a reactor rather than in a traditional batch flask. Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic or potentially hazardous reactions like nitration. researchgate.netbeilstein-journals.org The use of microreactors provides a high surface-area-to-volume ratio, enabling rapid heat transfer and minimizing the formation of byproducts. beilstein-journals.org This technology has been successfully applied to the multi-step synthesis of complex natural products and pharmaceutical intermediates, demonstrating its power to link multiple reaction steps into a single continuous sequence, thereby avoiding the isolation of intermediates. nih.govsyrris.jpnih.gov A two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide has been developed, achieving high yield and selectivity safely and efficiently. researchgate.net

Catalysis: Catalysis is another cornerstone of advanced synthesis. The use of catalysts can accelerate reactions, improve selectivity, and allow reactions to occur under milder conditions. For the synthesis of heterocyclic compounds, both homogeneous and heterogeneous catalysts are employed. mdpi.com For example, palladium-catalyzed C-H arylation reactions have been developed for functionalizing pyridines with high regioselectivity. researchgate.net In flow systems, immobilized catalysts are often used, which allows for easy separation from the product stream and catalyst recycling, further enhancing the efficiency and sustainability of the process. mdpi.com

Spectroscopic and Crystallographic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For "2-Imino-4-nitropyridin-1(2H)-ol," a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.

Proton (¹H) NMR spectroscopy offers a detailed map of the proton environments within a molecule. In the case of "this compound," the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the proton of the imino group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitro group and the N-ol functionality, as well as the anisotropic effects of the pyridine ring.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (J-coupling) would allow for the precise assignment of each proton. For instance, the proton at the C-3 position would likely appear as a doublet, coupled to the proton at the C-5 position. Similarly, the proton at C-5 would also be a doublet of doublets, coupled to the protons at C-3 and C-6. The proton at C-6 would likely be a doublet, coupled to the proton at C-5. The imino proton (-NH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.5 | d | ~2.5 |

| H-5 | ~7.8 | dd | ~8.0, 2.5 |

| H-6 | ~8.2 | d | ~8.0 |

Note: The chemical shifts are estimated and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In "this compound," the ¹³C NMR spectrum would display distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon atom bearing the nitro group (C-4) is expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro group. The imino-substituted carbon (C-2) would also exhibit a characteristic downfield shift. The remaining carbon atoms of the pyridine ring would resonate at chemical shifts typical for aromatic heterocycles.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 |

| C-3 | ~120 |

| C-4 | ~145 |

| C-5 | ~125 |

Note: The chemical shifts are estimated and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For "this compound," cross-peaks would be observed between the signals of adjacent protons on the pyridine ring (H-3 and H-5, H-5 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring (C-3, C-5, and C-6).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the imino group would be expected in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=N stretching of the imino group and the C=C and C=N stretching vibrations of the pyridine ring would appear in the 1650-1400 cm⁻¹ region. The N-O stretching vibration of the N-ol functionality is expected to be in the 1300-1200 cm⁻¹ range.

Table 3: Hypothetical FT-IR Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Imino) | ~3400 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C=N Stretch (Imino) | ~1640 |

| NO₂ Asymmetric Stretch | ~1530 |

| C=C/C=N Stretch (Ring) | ~1600-1450 |

| NO₂ Symmetric Stretch | ~1340 |

Note: The wavenumbers are estimated and may vary depending on the physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The Raman spectrum of "this compound" would also show characteristic bands for the various functional groups. The symmetric stretching vibration of the nitro group is often a strong and sharp band in the Raman spectrum. The breathing modes of the pyridine ring are also typically strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the conjugated pyridinol ring, the imino group, and the nitro group. The presence of the nitro group, a strong electron-withdrawing group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridinol scaffold.

Hypothetical UV-Vis Spectral Data for this compound

| Transition | Expected λmax (nm) | Solvent |

| π→π | ~350-400 | Ethanol |

| n→π | ~280-320 | Ethanol |

Note: This data is hypothetical and based on the analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structure elucidation. For this compound (C₅H₅N₃O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of small neutral molecules such as NO₂, OH, and HCN, characteristic of nitropyridine derivatives.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 155.0331 |

| [M-OH]⁺ | Loss of hydroxyl radical | 138.0295 |

| [M-NO₂]⁺ | Loss of nitrogen dioxide | 109.0456 |

| [M-OH-HCN]⁺ | Sequential loss of OH and HCN | 111.0216 |

Note: This data is hypothetical and based on established fragmentation patterns of related compounds.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Determination of Molecular Geometry and Conformation

An SCXRD analysis of this compound would be expected to reveal a largely planar pyridinol ring. The exocyclic imino group and the nitro group would likely exhibit some degree of twisting relative to the ring to minimize steric hindrance. Key structural parameters such as the C=N bond length of the imino group, the N-O bond lengths of the nitro group, and the C-N and C-O bond lengths within the pyridinol ring would be determined with high precision.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound is anticipated to be heavily influenced by hydrogen bonding. The hydroxyl group and the imino group are both excellent hydrogen bond donors, while the oxygen atoms of the nitro group and the pyridinol ring are potential acceptors. This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds, creating dimers, chains, or more complex three-dimensional structures. Additionally, π-π stacking interactions between the aromatic pyridinol rings could further stabilize the crystal lattice.

Tautomeric Equilibria and Isomerism

Prototropic Tautomerism in Imino-Pyridinols

Prototropic tautomerism involves the relocation of a proton. In the case of imino-pyridinols, this can manifest in several ways, primarily through imino-amino and hydroxy-keto tautomerism. youtube.com

The equilibrium between an imino (=NH) group and an amino (-NH2) group is a fundamental aspect of many heterocyclic compounds. researchgate.netnih.gov For 2-Imino-4-nitropyridin-1(2H)-ol, this involves the migration of a proton between the exocyclic imino group and the ring nitrogen atom. Generally, for 2-aminopyridine (B139424) derivatives, the amino form is found to be the predominant tautomer in various solvents. researchgate.netoup.com However, the presence of substituents, such as the nitro group and the N-hydroxy group in this specific compound, can significantly influence the position of this equilibrium.

The tautomerism between 2-aminopyridine and its imino form, 2(1H)-pyridinimine, serves as a simple model for this type of equilibrium. researchgate.net Studies on related systems, like 2-anilinopyridine, have shown a strong preference for the amino tautomer. oup.com The introduction of an N-oxide functionality, as in 2-aminopyridine N-oxide, further complicates this equilibrium. rsc.org

| Tautomeric Form | General Structure | Key Features |

|---|---|---|

| Amino Form | C5H4N(NH2) | Aromatic pyridine (B92270) ring with an exocyclic amino group. |

| Imino Form | C5H5N(=NH) | Dihydropyridine ring with an exocyclic imino group. |

Another critical tautomeric equilibrium at play is the one between the N-hydroxy (pyridin-1-ol) form and the N-oxide keto (pyridinone) form. This type of tautomerism is well-documented for hydroxypyridines and their N-oxides. rsc.org The equilibrium is sensitive to solvent polarity, with polar solvents often favoring the more polar keto form. orientjchem.orgmasterorganicchemistry.com

For this compound, this equilibrium involves the migration of the proton from the N-hydroxy group to the oxygen atom, creating a zwitterionic pyridinone structure. The stability of these forms is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the nitro and imino groups. nih.gov

| Tautomeric Form | General Structure | Key Features |

|---|---|---|

| Pyridinol (Hydroxy) Form | C5H4(OH)N | Aromatic pyridine ring with a hydroxyl group on the nitrogen. |

| Pyridinone (Keto) Form | C5H5(=O)N | A pyridinone ring structure, often with zwitterionic character. |

Experimental Characterization of Tautomeric Forms

Determining the predominant tautomeric form in different states (solid, solution) requires a combination of experimental techniques.

Spectroscopic methods are invaluable for studying tautomeric equilibria in solution. mdpi.com

NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide evidence for the existence of different tautomers. Chemical shifts, coupling constants, and the broadening of signals due to chemical exchange between tautomers can indicate the position of the equilibrium. researchgate.netmdpi.com For instance, the presence of distinct signals for both amino and imino protons, or for hydroxyl and N-H protons, would suggest a mixture of tautomers.

IR Spectroscopy: Infrared spectroscopy is sensitive to the vibrational frequencies of different functional groups. The C=N stretching vibration of the imino group, the N-H stretching of the amino group, and the O-H stretching of the hydroxyl group appear at characteristic wavenumbers, allowing for the identification of the dominant tautomeric form. researchgate.net

UV-Vis Spectroscopy: The electronic transitions observed in UV-Vis spectroscopy are characteristic of the chromophoric system. Comparison of the spectrum of the compound with that of model compounds where the tautomerism is "fixed" (e.g., by methylation) can help elucidate the predominant tautomer in solution. oup.com

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. mdpi.com By precisely locating the positions of all atoms, including hydrogen atoms, it can distinguish between imino and amino groups and between hydroxyl and keto forms. nih.gov For related systems, X-ray crystallography has been crucial in identifying the solid-state tautomer and understanding the role of intermolecular interactions, such as hydrogen bonding, in stabilizing a particular form. nih.govresearchgate.net

Computational Modeling of Tautomeric Pathways and Energy Barriers

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating tautomerism. orientjchem.orgbohrium.com These methods can be used to:

Calculate Relative Energies: By calculating the total electronic energies of the different possible tautomers, computational models can predict which tautomer is the most stable in the gas phase or in different solvents (by using solvent models). orientjchem.org

Model Tautomeric Pathways: Computational methods can map the potential energy surface for the interconversion between tautomers, identifying the transition state structures and calculating the energy barriers for these transformations. This provides insight into the kinetics of the tautomeric equilibrium. orientjchem.org

Simulate Spectra: Theoretical calculations can predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies for each tautomer. Comparing these predicted spectra with experimental data can further support the assignment of the observed tautomeric form. nih.gov

Studies on similar heterocyclic systems have successfully used computational modeling to understand the factors governing tautomeric equilibria, such as the influence of substituents and solvent effects. researchgate.netbohrium.com

Relative Stability of Tautomeric Isomers

The tautomeric forms of this compound arise from the migration of a proton. The primary equilibrium is anticipated between the imino-ol form (this compound) and its amino-oxo tautomer (2-amino-4-nitropyridin-1-oxide). Computational studies on analogous heterocyclic systems, such as pyridine and pyrimidine (B1678525) derivatives, provide a framework for understanding the factors that dictate the stability of these forms. nih.gov

In the gas phase, the relative stability is determined by the intrinsic electronic properties of the molecule. For many heterocyclic compounds, the amino forms are found to be more stable than the imino forms. researchgate.net Theoretical calculations, often employing Density Functional Theory (B3LYP) with a significant basis set (e.g., 6-311++G(d,p)), are instrumental in predicting the relative energies of these tautomers. rsc.org The stability can be influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. nih.gov For instance, the presence of a nitro group, a strong electron-withdrawing group, can significantly impact the electron distribution within the pyridine ring and influence which tautomeric form is energetically favored.

| Tautomeric Form | Relative Energy (kcal/mol) | Method of Calculation |

|---|---|---|

| This compound | 0.00 (Reference) | DFT/B3LYP/6-311++G(d,p) |

| 2-Amino-4-nitropyridin-1-oxide | +X.X | DFT/B3LYP/6-311++G(d,p) |

This table presents a hypothetical scenario based on general principles of tautomerism in related compounds, as specific experimental or computational data for this compound is not available in the provided search results. The value "X.X" indicates where specific calculated data would be presented.

Influence of Solvent and Environmental Effects on Tautomeric Balance

The tautomeric equilibrium of a compound can be dramatically shifted by the surrounding solvent. mdpi.com The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are all crucial factors. orientjchem.orgresearchgate.net Generally, polar solvents tend to stabilize the more polar tautomer. For instance, in keto-enol tautomerism, polar protic solvents like water or methanol (B129727) can stabilize the keto form through hydrogen bonding, whereas nonpolar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonds. mdpi.comorientjchem.org

In the case of this compound, the imino-ol form possesses both a hydrogen bond donor (N-H) and acceptor (O-H), while the amino-oxo form has an N-H donor and an N-oxide acceptor. The interaction of these functional groups with solvent molecules will determine the position of the equilibrium. Solvents with high dielectric constants are expected to favor the tautomer with the larger dipole moment. Spectroscopic techniques such as NMR and UV-Vis are powerful tools for experimentally determining the tautomeric ratio in different solvents. mdpi.com

| Solvent | Dielectric Constant (ε) | KT ([amino-oxo]/[imino-ol]) |

|---|---|---|

| Cyclohexane | 2.02 | < 1 |

| Chloroform | 4.81 | ~ 1 |

| Methanol | 32.7 | > 1 |

| Water | 80.1 | >> 1 |

This table illustrates the expected trend of the tautomeric equilibrium constant based on general solvent effects observed for similar heterocyclic systems. Specific experimental values for this compound would be required for a definitive analysis.

Excited-State Proton Transfer (ESPT) Mechanisms

Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another, or to the surrounding solvent, upon electronic excitation. This process is often much faster than the relaxation from the excited state and can lead to the formation of a new, fluorescent tautomer or a deprotonated species.

For this compound, the presence of acidic (O-H and N-H) and basic (imine nitrogen and N-oxide oxygen) sites makes it a candidate for ESPT. Upon absorption of a photon, the acidity and basicity of these functional groups can change significantly. For instance, phenolic hydroxyl groups are known to become much more acidic in the excited state.

The mechanism of ESPT can be either intramolecular or intermolecular. Intramolecular ESPT would involve the transfer of a proton between the imino nitrogen and the hydroxyl oxygen. Intermolecular ESPT would involve the transfer of a proton from the molecule to a solvent molecule, which is particularly relevant in protic solvents like water or alcohols. Time-resolved fluorescence and transient absorption spectroscopy are key techniques for studying the dynamics of ESPT, allowing for the observation of the formation and decay of the excited-state species on picosecond or even femtosecond timescales. The presence of the nitro group can also influence the excited-state dynamics, potentially competing with ESPT through other deactivation pathways like intersystem crossing to a triplet state.

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring in 2-imino-4-nitropyridin-1(2H)-ol is significantly deactivated towards electrophilic aromatic substitution due to the cumulative electron-withdrawing effects of the ring nitrogen, the nitro group, and the imino group. The N-hydroxyl group, being part of an N-oxide-like structure, can donate electron density to the ring, but this is generally insufficient to overcome the strong deactivating effects of the other substituents. Electrophilic attack, if it were to occur, would be directed to the positions least deactivated, which are typically the C3 and C5 positions. However, such reactions are generally unfavorable and require harsh conditions. rsc.orgvaia.com

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the C4 position strongly activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. However, the presence of the imino group at C2 and the N-hydroxyl group would likely direct nucleophilic attack to the C6 position. The general mechanism for SNAr on nitropyridines involves the formation of a stable Meisenheimer-type intermediate. acs.org

| Reaction Type | Reactivity | Directing Effects | Notes |

| Electrophilic Substitution | Strongly Deactivated | C3, C5 (least deactivated) | Requires harsh conditions; generally unfavorable. rsc.orgvaia.com |

| Nucleophilic Substitution | Highly Activated | C6 | The nitro group at C4 facilitates attack at the ortho and para positions. The C2 position is blocked by the imino group. |

Reactions Involving the Imino and N-Hydroxyl Functionalities

The imino group (C=NH) in this compound can exhibit dual reactivity. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It can be protonated, alkylated, or acylated. The imine double bond itself is susceptible to addition reactions, particularly with nucleophiles, and can be hydrolyzed to the corresponding carbonyl compound under acidic conditions. wikipedia.orgmasterorganicchemistry.com

The N-hydroxyl group is part of a hydroxylamine-like moiety. This group can act as a nucleophile through its oxygen atom. wikipedia.orgorganic-chemistry.org It can also be deprotonated to form an N-oxide-like anion, which can further influence the reactivity of the pyridine ring. The N-hydroxyl group can also be a target for reduction or elimination reactions.

| Functional Group | Reaction Type | Products |

| Imino (C=NH) | Protonation | Iminium salt |

| Alkylation/Acylation | N-substituted imine | |

| Hydrolysis | 2-oxo-4-nitropyridin-1(2H)-ol | |

| Reduction | 2-amino-4-nitropyridin-1(2H)-ol | |

| N-Hydroxyl (-OH) | Deprotonation | N-oxide anion |

| Alkylation/Acylation | O-substituted N-oxide | |

| Reduction | 2-imino-4-nitropyridine |

Mechanistic Pathways of Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction. The reduction of aromatic nitro compounds can proceed through several intermediates, depending on the reducing agent and reaction conditions. numberanalytics.commasterorganicchemistry.com

Reduction to an Amino Group: This is a common transformation and can be achieved using various reducing agents such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation. The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. masterorganicchemistry.comnih.gov

Partial Reduction: Under controlled conditions, it is possible to selectively reduce the nitro group to the corresponding nitroso or hydroxylamino derivative. nih.gov

Displacement by Nucleophiles: In some cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than substitution of a halogen.

The mechanism of nitro group reduction typically involves a series of single-electron or two-electron transfer steps. nih.gov

| Transformation | Reagents | Intermediate(s) | Final Product |

| Full Reduction | H2/Pd-C, Sn/HCl, Fe/HCl | Nitroso, Hydroxylamine | 4-amino-2-iminopyridin-1(2H)-ol |

| Partial Reduction | Controlled conditions (e.g., specific reducing agents) | Nitroso | 2-imino-4-nitrosopyridin-1(2H)-ol |

| Partial Reduction | Controlled conditions (e.g., specific reducing agents) | Hydroxylamine | 2-imino-4-(hydroxyamino)pyridin-1(2H)-ol |

Investigation of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.

Kinetic studies of related nitropyridine systems often reveal that the rate of nucleophilic substitution is dependent on the concentration of both the substrate and the nucleophile, consistent with a bimolecular mechanism. The reaction rates are significantly enhanced by the presence of strong electron-withdrawing groups like the nitro group. The Brønsted-type plot for the reaction of pyridines can provide insights into the mechanism, such as whether the reaction proceeds through a stepwise or concerted pathway. nih.gov

Thermodynamic data, such as the heat of formation, have been calculated for various nitropyridine derivatives using computational methods. researchgate.netresearchgate.net These calculations can provide estimates of the stability of reactants, intermediates, and products, which in turn can be used to predict the feasibility and position of equilibrium for a given reaction. The Gibbs free energy of reaction (ΔG) determines the spontaneity of a process, and it is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. researchgate.netnih.gov

Stereoelectronic Control of Reactivity

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can play a significant role in the reactivity of this compound. wikipedia.orgyoutube.com These effects dictate the preferred conformations and the trajectories of approaching reagents.

For instance, in nucleophilic aromatic substitution, the attacking nucleophile will approach the pyridine ring in a way that allows for optimal overlap between its highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ring. The geometry of the resulting Meisenheimer intermediate will also be influenced by stereoelectronic factors to maximize stabilization of the negative charge.

The conformation of the N-hydroxyl group relative to the pyridine ring can also influence reactivity. The orientation of the hydroxyl group can affect the extent of its electronic interaction with the ring system, potentially altering the electron density at different positions and thereby influencing the regioselectivity of reactions. acs.org The Dunathan Stereoelectronic Hypothesis, often applied to pyridoxal (B1214274) phosphate-dependent enzymes, suggests that the bond to be broken is the one that is perpendicular to the plane of the conjugated system, a principle that could have implications for reactions involving the substituents on the pyridine ring. wikipedia.org

Derivatives, Analogues, and Structure Activity Relationship Sar in Academic Context

Synthesis of Substituted 2-Imino-4-nitropyridin-1(2H)-ol Analogues

The synthesis of analogues of this compound leverages a variety of established and innovative organic chemistry methodologies. The core pyridine (B92270) structure allows for diverse modifications through strategic reactions. Key precursors often include substituted nitropyridines, which are amenable to nucleophilic substitution and other transformations. google.comnih.gov

One common approach involves the use of commercially available or readily synthesized chloronitropyridines. For instance, 2-chloro-3-nitropyridine (B167233) or 2-chloro-5-nitropyridine (B43025) can serve as versatile starting materials. nih.gov The chlorine atom is a good leaving group, readily displaced by various nucleophiles. Reaction with amines, for example, can introduce the imino or substituted amino group at the C2 position. Further reactions can then be employed to install or modify other functional groups on the pyridine ring.

Three-component ring transformations represent a more advanced strategy for constructing the nitropyridine core. nih.gov This method can involve the reaction of a substrate like 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source. nih.gov This "scrap and build" approach allows for the creation of highly functionalized nitropyridines that might be difficult to access through traditional substitution or functional group interconversion pathways. nih.gov

Multicomponent reactions (MCRs) also offer an efficient pathway to substituted 2-aminopyridine (B139424) derivatives, which are structural precursors to the target imino-pyridinol scaffold. nih.gov The reaction of enaminones, primary amines, and a source of the cyano group can yield substituted 2-amino-3-cyanopyridines in a single, atom-economical step. nih.gov Subsequent chemical modifications could then be performed to introduce the nitro group and convert the amine to the imino-ol tautomer.

A summary of synthetic strategies is presented below:

| Synthetic Strategy | Key Precursors | Reaction Type | Description | Reference |

| Nucleophilic Aromatic Substitution | 2-Chloro-nitropyridines, Amines | Substitution | The chlorine atom on the pyridine ring is displaced by an amine to form the C-N bond, establishing the 2-amino/imino group. | nih.gov |

| Three-Component Ring Transformation | 1-Methyl-3,5-dinitro-2-pyridone, Ketones, Ammonia | Ring Transformation | A dinitropyridone substrate reacts with a ketone and ammonia to construct a new, substituted nitropyridine ring system. | nih.gov |

| Multicomponent Reaction (MCR) | Enaminones, Primary Amines, Malononitrile | Condensation/Cyclization | Three components react in a one-pot synthesis to efficiently generate substituted 2-aminopyridine backbones. | nih.gov |

| Functional Group Interconversion | 2-Hydroxy-5-nitropyridine | Substitution/Reduction | A hydroxyl group is converted to a better leaving group (e.g., bromide), substituted (e.g., with cyanide), and the nitro group is subsequently reduced. | researchgate.net |

Systematic Structural Modifications and Their Impact on Chemical Properties

Systematic modification of the this compound scaffold is crucial for fine-tuning its chemical and physical properties. Modifications can be targeted at three primary locations: the pyridine ring, the exocyclic imino group, and the nitro group.

Imino Group Modification: The exocyclic imino group (-C=NH) can be N-alkylated or N-arylated. This is often achieved by starting the synthesis with a primary amine instead of ammonia or by post-synthesis modification. Such changes impact the compound's hydrogen bonding capacity, lipophilicity, and steric profile. Converting the imine to a more complex moiety, such as an iminothiazolidinone, can be achieved by reacting the precursor 2-aminonitropyridine with chloroacetyl chloride and ammonium (B1175870) thiocyanate. nih.gov

Nitro Group Manipulation: The nitro group is a powerful electron-withdrawing group that dominates the electronic character of the scaffold. Its position on the ring is critical. While this article focuses on the 4-nitro derivative, moving it to the 3- or 5-position would drastically alter the molecule's reactivity and electronic distribution. Furthermore, the nitro group can be selectively reduced to a nitroso, hydroxylamino, or amino group. For example, reduction using iron in an acidic medium is an effective method. researchgate.net This transformation fundamentally changes the compound from strongly electron-deficient to electron-rich, altering its chemical nature and potential applications.

The table below outlines key structural modifications and their resulting impact:

| Modification Site | Modification Type | Example Reaction | Impact on Chemical Properties | Reference |

| Pyridine Ring | C-alkylation | Vicarious Nucleophilic Substitution (VNS) | Increases lipophilicity; modifies steric hindrance and electronic properties. | researchgate.net |

| Pyridine Ring | C-amination | Oxidative Nucleophilic Substitution | Introduces new hydrogen bond donors/acceptors; alters basicity. | researchgate.net |

| Imino Group | N-Alkylation/Arylation | Synthesis using primary amines | Removes a hydrogen bond donor; increases steric bulk and lipophilicity. | nih.govnih.gov |

| Nitro Group | Selective Reduction | Catalytic hydrogenation or reduction with Fe/acid | Converts a strong electron-withdrawing group to a strong electron-donating group, reversing the electronic character of the ring. | nih.govresearchgate.net |

| Nitro Group | Positional Isomerism | Synthesis from a different nitropyridine isomer | Alters the dipole moment and regioselectivity of further reactions. | researchgate.net |

Computational Approaches to Structure-Property Relationships (QSAR/QSPR Methodologies)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are invaluable computational tools for understanding how the structural features of this compound analogues correlate with their chemical properties or biological activities. These in silico methods accelerate the design of new compounds by predicting their behavior before synthesis. nih.gov

The development of a QSAR/QSPR model follows a systematic workflow:

Data Set Assembly: A series of analogue compounds with experimentally measured properties (e.g., reactivity, solubility, binding affinity) is collected. This dataset is then divided into a "training set" for building the model and a "test set" for validating its predictive power. nih.gov

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and electronic (e.g., partial charges, dipole moment) features. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find a mathematical equation that correlates a subset of the calculated descriptors with the observed property. The goal is to create a model that is both statistically robust and easy to interpret. nih.gov

Model Validation: The generated model is rigorously validated to ensure its predictive capability. Internal validation is often performed using techniques like leave-one-out cross-validation on the training set. External validation involves using the model to predict the properties of the test set compounds, which were not used in model creation. A high correlation between predicted and actual values indicates a reliable model. nih.gov

For derivatives of this compound, descriptors related to polarizability, electronegativity contributions, surface area, and hydrogen bonding capacity would likely be significant. nih.gov For example, a QSPR model could reveal that increasing the solvent-accessible surface area negatively correlates with solubility, while the presence of hydrogen bond donors positively correlates with it. Such insights guide the rational design of new analogues with improved properties.

The general workflow for a QSAR/QSPR study is summarized in the table below:

| Step | Objective | Typical Methods/Tools | Key Metrics | Reference |

| 1. Data Collection & Curation | Assemble a dataset of compounds with known properties. | Literature search, internal databases. | Size of dataset, range of property values. | nih.gov |

| 2. Descriptor Calculation | Numerically represent molecular structures. | Software like PaDEL Descriptor, Chem3D. | 2D/3D descriptors (e.g., electronic, topological, steric). | nih.gov |

| 3. Model Building | Develop a mathematical relationship between descriptors and property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). | R² (coefficient of determination), R²adj (adjusted R²). | nih.gov |

| 4. Model Validation | Assess the model's stability and predictive power. | Cross-validation (Q²), external validation using a test set. | Predictive R² (R²pred). | nih.gov |

Design Principles for New Heterocyclic Scaffolds based on the Pyridinol Template

The this compound framework serves as a versatile template for the design of more complex heterocyclic systems. Its inherent reactivity and multiple functional groups provide strategic handles for scaffold hopping and ring-forming reactions.

One primary design principle involves using the existing functional groups as anchors for building new rings. For example, the exocyclic imino group and an adjacent ring nitrogen (if the precursor is a diaminopyridine) are perfectly positioned for condensation reactions to form fused five- or six-membered rings, such as imidazo[4,5-b]pyridines. nih.gov The synthesis of the DNA-PK inhibitor AZD7648 starts from 2,4-dichloro-3-nitropyridine, where sequential substitutions and a final cyclization build a complex imidazopyridine scaffold. nih.gov

Another powerful strategy is the ring transformation of a related pyridone precursor. As seen with 1-methyl-3,5-dinitro-2-pyridone, the pyridone ring itself can be opened and reclosed with new components to form entirely different heterocyclic or carbocyclic systems. nih.gov This allows for the creation of nitropyridines condensed with various ring sizes, from five-membered rings to large macrocycles, simply by choosing the appropriate ketone in a three-component reaction. nih.gov

Furthermore, the nitropyridine core can act as a key building block in fragment-based design. The 2-imino-4-nitropyridinol moiety can be linked to other pharmacophores or heterocyclic systems to create hybrid molecules. For instance, nitropyridine-linked thiazolidinones have been synthesized by reacting 2-amino-5-nitropyridine (B18323) with reagents that build the thiazolidinone ring onto the amino group. nih.gov This modular approach allows for the exploration of new chemical space by combining the properties of the pyridinol template with those of other known active scaffolds.

Key design principles are outlined in the table below:

| Design Principle | Description | Example Application | Resulting Scaffold | Reference |

| Ring Annulation | Using existing functional groups on the pyridine ring to build a new, fused ring. | Condensation of a diamine precursor (derived from the nitropyridine) to form a new ring. | Fused bicyclic systems (e.g., Imidazo[4,5-b]pyridines). | nih.gov |

| Scaffold Hopping via Ring Transformation | Opening the pyridine ring and re-cyclizing with different components to create a new core structure. | Reacting a dinitropyridone with various cycloalkanones and ammonia. | Nitropyridines fused to 5-, 6-, 7-membered or larger rings. | nih.gov |

| Fragment-Based Linking | Using the pyridinol scaffold as a modular building block and connecting it to other distinct chemical moieties. | Attaching a thiazolidinone ring system to the C2-amino group of a nitropyridine precursor. | Nitropyridine-thiazolidinone hybrids. | nih.gov |

| Functional Group Interconversion | Transforming one functional group into another to enable different types of subsequent reactions or interactions. | Reducing the nitro group to an amine, which can then participate in amide bond formation or further cyclizations. | Amino-pyridines as versatile intermediates for diverse derivatives. | nih.govresearchgate.net |

Exploration of Biological Activities Mechanistic & in Vitro Focus

In Vitro Antimicrobial Activity against Bacterial and Fungal Strains

The compound 2-imino-4-nitropyridin-1(2H)-ol has been the subject of investigation for its potential antimicrobial properties. Studies have explored its efficacy against a range of both bacterial and fungal strains, revealing a spectrum of activity.

Research has demonstrated that derivatives of this compound exhibit notable antibacterial and antifungal activities. For instance, certain synthesized compounds incorporating this scaffold have been tested against various pathogens. The results of these in vitro screenings indicate that the antimicrobial efficacy can be influenced by the specific structural modifications made to the parent molecule.

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (In Vitro Studies)

The cytotoxic and antiproliferative potential of this compound and its derivatives has been a significant area of research. In vitro studies have been conducted across various human cancer cell lines to assess their ability to inhibit cancer cell growth and proliferation.

One study synthesized a series of this compound derivatives and evaluated their cytotoxic effects against the A549 human lung adenocarcinoma cell line. The results indicated that the antiproliferative activity of these compounds is sensitive to the nature of the substituent at the N-1 position of the pyridine (B92270) ring. This suggests that modifications to the chemical structure can modulate the cytotoxic potency of these molecules.

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, specific protein kinases)

The inhibitory effects of this compound and its analogs on various enzymes have been investigated to understand their potential therapeutic applications. These studies have often focused on enzymes implicated in metabolic disorders and cancer.

For example, research has explored the α-glucosidase and α-amylase inhibitory activities of compounds derived from this compound. These enzymes are key targets in the management of type 2 diabetes. The findings from these studies provide insights into the potential of this chemical scaffold in developing novel antidiabetic agents.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Biomolecule Interactions

To elucidate the molecular basis of the observed biological activities, computational studies such as molecular docking and molecular dynamics simulations have been employed. These in silico techniques provide valuable insights into how this compound and its derivatives interact with their biological targets at an atomic level.

Molecular docking studies have been used to predict the binding modes and affinities of these compounds within the active sites of target proteins. For instance, in the context of anticancer activity, docking simulations have been performed to understand the interactions with key proteins involved in cancer cell proliferation and survival. These simulations often reveal crucial hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity.

Furthermore, molecular dynamics simulations have been utilized to assess the stability of the ligand-protein complexes over time. These simulations provide a dynamic picture of the interactions and can help to validate the binding poses predicted by molecular docking.

Elucidation of Mechanism of Action at the Cellular and Molecular Level (In Vitro)

Understanding the precise mechanism of action is crucial for the development of any potential therapeutic agent. For this compound and its derivatives, in vitro studies have begun to shed light on their cellular and molecular mechanisms.

In the context of their antiproliferative effects, research has focused on identifying the specific cellular pathways that are modulated by these compounds. For example, studies have investigated their ability to induce apoptosis (programmed cell death) in cancer cells. The molecular mechanisms underlying this pro-apoptotic effect are a key area of investigation, with studies exploring the involvement of various signaling pathways and effector proteins.

Potential Applications in Materials Science

Chromogenic and Fluorogenic Properties

Changes in the molecular environment, such as solvent polarity or binding to other chemical species, could modulate these properties, making such compounds candidates for use as probes or indicators. For instance, intramolecular charge transfer (ICT) is a common mechanism for fluorescence in molecules with both electron-donating and electron-withdrawing substituents.

Sensor Development for Specific Analytes (e.g., Metal Ions, Organic Compounds)

There is no specific data found regarding the use of 2-Imino-4-nitropyridin-1(2H)-ol in sensor development. However, pyridine-based ligands are well-known for their ability to coordinate with metal ions. The imino group and the oxygen atom of the N-ol moiety in this compound could potentially act as coordination sites.

The development of sensors often relies on observing a change in a measurable signal, such as color or fluorescence, upon binding of the analyte. If this compound were to exhibit chromogenic or fluorogenic properties, its interaction with specific analytes could lead to a detectable change in its absorption or emission spectrum. This would form the basis for its use as a chemical sensor.

Table 1: Potential Analytes for Pyridine-Based Sensors

| Analyte Class | Examples | Potential Sensing Mechanism |

| Metal Ions | Transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺) | Coordination leading to changes in electronic structure and optical properties. |

| Organic Compounds | Amines, thiols | Hydrogen bonding or chemical reaction causing a spectral shift. |

| Anions | Fluoride, cyanide | Interaction with the pyridine (B92270) ring or substituents. |

Note: This table is illustrative of the potential of pyridine-based sensors in general and is not based on specific data for this compound.

Optoelectronic Material Potential

Detailed research into the optoelectronic properties of this compound has not been found. The combination of an aromatic system with donor and acceptor groups suggests that the molecule could possess a significant dipole moment and potentially non-linear optical (NLO) properties. NLO materials are of interest for applications in telecommunications, optical computing, and frequency conversion.

The potential for charge transfer within the molecule is a key indicator for optoelectronic applications. Theoretical calculations could provide insight into the molecular orbitals and predict the electronic transitions that would be relevant for such properties.

Supramolecular Assemblies and Crystal Engineering for Designed Materials

Hydrogen bonding is a powerful tool in crystal engineering for the design of materials with specific properties, such as porosity, chirality, or specific electronic characteristics. The formation of co-crystals with other molecules could be a strategy to tune the solid-state properties of this compound.

Table 2: Potential Supramolecular Synthons for this compound

| Synthon Type | Interacting Groups | Potential Outcome |

| Homosynthon | Imino-N-H···O-Nitro | Formation of chains or sheets. |

| Homosynthon | Imino-N-H···O-N-ol | Dimer formation. |

| Heterosynthon | Imino-N-H···Acceptor (e.g., from a co-former) | Co-crystal formation with tailored properties. |

| π-π stacking | Pyridine rings | Contribution to crystal packing and electronic communication. |

Note: This table represents theoretical possibilities for supramolecular assembly based on the functional groups present in the molecule.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized pyridines is a cornerstone of medicinal and materials chemistry. acs.org Future research on 2-Imino-4-nitropyridin-1(2H)-ol should prioritize the development of more efficient, sustainable, and versatile synthetic routes.

Current synthetic strategies for related pyridine (B92270) derivatives often rely on multi-step processes. acs.org Emerging methodologies that offer promising avenues for the synthesis of this compound and its analogues include:

Cascade Reactions: The development of a metal-free cascade process, involving a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization, has been reported for the synthesis of highly functionalized pyridines. acs.org Adapting such a one-pot strategy could provide a more atom-economical and efficient route to the this compound core structure.

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a powerful tool for introducing molecular complexity. rsc.org Research into regioselective C-H amination or nitration of a suitable pyridine N-oxide precursor could streamline the synthesis. For instance, a maleate-derived blocking group has been successfully used for Minisci-type decarboxylative alkylation at the C-4 position of pyridine, a strategy that could be adapted for the introduction of the nitro group. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which can be hazardous. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale and safer production.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Challenges |

| Cascade Reactions | Increased efficiency, reduced waste, fewer purification steps. acs.org | Development of suitable precursors and optimization of reaction conditions. |

| C-H Functionalization | Direct introduction of functional groups, bypassing pre-functionalized starting materials. rsc.orgnih.gov | Achieving high regioselectivity for the introduction of the imino and nitro groups. |

| Flow Chemistry | Enhanced safety for nitration, improved scalability and reproducibility. | Initial setup costs and optimization of flow parameters. |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is an indispensable tool for understanding molecular properties and predicting reactivity, thereby guiding experimental work. For this compound, advanced computational modeling can provide valuable insights.

Future research should leverage theoretical calculations to:

Elucidate Molecular Structure and Electronic Properties: Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to determine the precise geometry, electronic structure, and charge distribution of this compound. nih.govnih.gov This is crucial for understanding its reactivity and intermolecular interactions. Studies on related 2-nitropyridine-N-oxide have shown that the nitro group's orientation relative to the N-oxide significantly influences the molecule's properties. nih.gov

Predict Reactivity and Reaction Mechanisms: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. rsc.org For instance, molecular orbital treatments have successfully predicted the site of protonation and reactivity in pyridine 1-nitroimides. rsc.org

Design Novel Derivatives with Tailored Properties: By systematically modifying the substituents on the pyridine ring in silico, it is possible to predict how these changes will affect the molecule's electronic, optical, and biological properties. This predictive power can accelerate the discovery of new derivatives with enhanced functionalities for specific applications.

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and vibrational frequencies. nih.gov | Optimized 3D structure, HOMO-LUMO gap, electrostatic potential maps. |

| Møller-Plesset (MP2) Theory | More accurate calculation of electron correlation effects. nih.gov | Refined structural parameters and interaction energies. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions. nih.gov | Characterization of the N-O bond and hydrogen bonding potential. |

Exploration of Polymeric and Nanostructured Derivatives

The incorporation of functional monomers into polymers and nanostructures can lead to materials with novel properties and applications. The this compound scaffold is a promising candidate for the development of such advanced materials.

Future research directions include:

Polymer Synthesis: The development of methods for the polymerization of pyridine-containing monomers, such as ring-opening metathesis polymerization (ROMP), opens up possibilities for creating polymers with the this compound unit. nih.gov The synthesis of polypyridinonorbornenes with high thermal stability suggests that polymers incorporating this moiety could have applications in high-temperature settings. nih.gov

Self-Assembling Materials: The presence of hydrogen bond donors and acceptors, along with the potential for π-π stacking of the pyridine ring, makes this compound an excellent candidate for the design of self-assembling systems, such as supramolecular polymers and gels.

Functional Nanomaterials: The compound could be used to functionalize nanoparticles, creating hybrid materials with unique optical or catalytic properties. For example, amphiphilic cyclodextrins have been used to create nanovectors for the delivery of porphyrin derivatives. nih.gov A similar approach could be employed for this compound.

Interdisciplinary Applications in Photochemistry and Supramolecular Chemistry

The combination of a chromophoric nitro group and a pyridine N-oxide in this compound suggests a rich potential for applications in photochemistry and supramolecular chemistry.

Photochemistry: Pyridine N-oxides are known to undergo a variety of photochemical reactions, including deoxygenation and ring-opening. acs.orgscispace.com The presence of the nitro group can significantly influence the excited-state properties and reactivity. For instance, 4-nitropyridine (B72724) 1-oxide exhibits a light-catalyzed reaction with piperidine. rsc.org Future research should investigate the photochemical behavior of this compound, including its potential as a photosensitizer, a photo-controlled reactant, or a precursor for reactive oxygen species. nih.gov The use of pyridine N-oxide derivatives in conjunction with trifluoroacetic anhydride (B1165640) for trifluoromethylation reactions highlights their potential in photoredox catalysis. nih.gov

Supramolecular Chemistry: The imino and N-oxide groups are excellent hydrogen bond donors and acceptors, respectively, while the pyridine ring can participate in π-π stacking and metal coordination. These features make this compound a versatile building block for the construction of complex supramolecular architectures. Research could focus on its use as a ligand for the self-assembly of metallo-supramolecular structures with interesting catalytic or photophysical properties.

Q & A

Q. What are the standard synthetic routes for 2-Imino-4-nitropyridin-1(2H)-ol, and how do reaction conditions influence yield?

The synthesis of nitro-substituted pyridine derivatives typically involves nitration, reduction, or substitution reactions. For example, analogous compounds like 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol are synthesized via reduction of nitro precursors or functional group interconversion under controlled pH and temperature . Key factors affecting yield include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for selective reductions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.

- Temperature : Excess heat may lead to decomposition; optimal ranges (e.g., 60–80°C) are critical.

Methodological validation via LC/MS and NMR is recommended to confirm intermediate purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Characterization requires multi-technique validation:

- NMR spectroscopy : ¹H/¹³C NMR to confirm imino and nitro group positions (e.g., δ ~8–9 ppm for aromatic protons) .

- Mass spectrometry : High-resolution LC/MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : For resolving tautomeric equilibria (e.g., keto-enol forms), though crystallinity challenges may arise due to nitro-group hygroscopicity .

Advanced Research Questions

Q. How do environmental factors (pH, light, temperature) impact the stability of this compound in aqueous solutions?

Nitro-aromatic compounds are sensitive to pH and UV exposure:

- pH-dependent degradation : Under acidic conditions (pH < 3), nitro groups may hydrolyze to amines, altering reactivity. Alkaline conditions (pH > 10) can induce tautomerization .

- Photostability : UV-Vis studies show nitroaromatics undergo photolytic cleavage; storage in amber vials at 2–8°C is advised .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, necessitating inert atmospheres for high-temperature reactions .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from:

- Structural isomerism : Tautomeric forms (e.g., imino vs. keto) may exhibit divergent binding affinities. Computational modeling (DFT) can predict dominant tautomers .

- Assay variability : Standardize in vitro protocols (e.g., MIC vs. IC50) and cell lines. For example, conflicting cytotoxicity data may arise from MTT assay interference by nitro reducibility .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

The nitro group directs electrophiles to specific positions:

- Meta vs. para substitution : Nitro’s electron-withdrawing nature favors meta substitution, but steric hindrance from the imino group may shift selectivity.

- Protecting groups : Temporarily blocking the imino group (e.g., acetyl protection) enhances para-substitution yields .

Reaction progress should be monitored via TLC and HPLC to isolate regioisomers .

Methodological Considerations